[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate A double-stranded polyribonucleotide comprising polyadenylic and polyuridylic acids.
Brand Name: Vulcanchem
CAS No.: 24936-38-7
VCID: VC3707074
InChI: InChI=1S/C10H14N5O7P.C9H13N2O9P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18)/t4-,6-,7-,10-;4-,6-,7-,8-/m11/s1
SMILES: C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N
Molecular Formula: C19H27N7O16P2
Molecular Weight: 671.4 g/mol

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

CAS No.: 24936-38-7

Cat. No.: VC3707074

Molecular Formula: C19H27N7O16P2

Molecular Weight: 671.4 g/mol

* For research use only. Not for human or veterinary use.

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate - 24936-38-7

Specification

CAS No. 24936-38-7
Molecular Formula C19H27N7O16P2
Molecular Weight 671.4 g/mol
IUPAC Name [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Standard InChI InChI=1S/C10H14N5O7P.C9H13N2O9P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18)/t4-,6-,7-,10-;4-,6-,7-,8-/m11/s1
Standard InChI Key VGQHQOKIMNKUEF-ZLOOHWKQSA-N
Isomeric SMILES C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O.C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N
SMILES C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N
Canonical SMILES C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N

Introduction

Chemical Structure and Nomenclature

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate consists of an adenine base (6-aminopurine) attached to a ribose sugar with a phosphate group. This compound plays a crucial role in cellular metabolism as a component of RNA and participates in energy transfer processes within cells through its conversion to adenosine diphosphate (ADP) and adenosine triphosphate (ATP).

[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate contains a uracil base (2,4-dioxopyrimidine) connected to a ribose sugar with a phosphate group. This nucleotide serves as a building block for RNA synthesis and participates in various metabolic pathways .

Both compounds share a common structural theme: a nitrogenous base (purine or pyrimidine) attached to a pentose sugar (ribose) with a phosphate group at the 5' position of the sugar. The stereochemical designations (2R,3S,4R,5R) indicate the specific three-dimensional configuration of the ribose sugar, critical for biological recognition and function.

Biochemical Functions and Metabolic Significance

Energy Homeostasis

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate serves as a crucial energy status indicator within cells. The ratio of AMP to ATP (AMP/ATP) functions as a metabolic sensor, activating adenosine monophosphate-activated protein kinase (AMPK) during energy depletion . When cellular energy levels decrease, this ratio increases, triggering AMPK activation and subsequent metabolic adjustments to restore energy balance.

Research on hypertrophied hearts has demonstrated significant alterations in high-energy phosphate content. As shown in Table 1, left ventricular hypertrophy (LVH) is associated with decreased phosphocreatine (PCr) concentrations while maintaining relatively stable total creatine levels .

Table 1: High-Energy Phosphate Content in Control and LVH Hearts

ParameterControl (n=7)LVH (n=6)P value
PCr, mmol/L22.8±1.016.5±0.4<0.0001
Total Cr, mmol/L27.2±3.725.0±1.5NS
PCr/Free Cr5.21.9-
ATP, mmol/L10.1±0.29.1±0.20.01
ADP, μmol/L15.0±2.631.3±1.70.0004
AMP, nmol/L27.6±9.0115.8±12.80.0001
AMP/ATP, nmol/mmol2.8±0.912.9±1.5<0.0001

These changes in energy metabolites have profound implications for cellular function. The nearly five-fold increase in the AMP/ATP ratio in LVH conditions directly correlates with increased AMPK activity, demonstrating the compound's crucial role in energy sensing and metabolic adaptation .

Developmental and Tissue Restorative Functions

[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate and its metabolic product uridine have demonstrated significant effects on tissue development and restoration, particularly in intestinal tissues. Dietary supplementation with UMP has been shown to stimulate intestinal development in weaned piglets, while uridine exerts restorative functions in tissues under stress .

Experimental studies have shown that uridine supplementation significantly increases crypt depth in the duodenum and ileum of piglets compared to control groups. Additionally, uridine supplementation enhances the expression of tight junction proteins (claudin-1 and ZO-1) in the jejunum mucosa, contributing to improved intestinal barrier function .

Enzymatic Interactions

Both nucleotide monophosphates participate in numerous enzymatic reactions that are fundamental to cellular metabolism. The phosphate group in these compounds acts as a reactive site for enzymatic transfer, mirroring the behavior of natural nucleotides in biological systems.

Table 2: Enzymatic Interactions of Nucleotide Monophosphates

Enzyme ClassReaction TypeBiological Role
NucleotidasesHydrolysis of phosphate groupNucleotide catabolism
PolymerasesIncorporation into nucleic acid strandsDNA/RNA synthesis
PhosphotransferasesTransfer of phosphate groupEnergy metabolism modulation
KinasesPhosphorylation of nucleosidesNucleotide synthesis
PhosphorylasesCleavage of nucleoside bondNucleotide degradation

Analytical Methodologies

Chromatographic Separation and Detection

High-performance liquid chromatography (HPLC) remains the gold standard for quantitative analysis of nucleotide monophosphates. Advanced methodologies using particle sizes of 1.6-2.2 μm enable rapid, high-resolution separation of these compounds and related metabolites .

For the analysis of [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate and related ATP compounds, optimized chromatographic conditions have been developed. Using a Shim-pack XR-ODSIII column (50 mm L. × 2.0 mm I.D., 1.6 μm), researchers have achieved complete separation of six ATP-related compounds (hypoxanthine, inosine, inosine monophosphate, AMP, ADP, and ATP) in just 2.5 minutes, a ten-fold reduction in analysis time compared to conventional methods .

Table 3: Optimized Analytical Conditions for ATP-Related Compounds

ParameterSpecification
ColumnShim-pack XR-ODSIII (50 mm L. × 2.0 mm I.D., 1.6 μm)
Mobile Phase100 mmol/L Phosphoric acid, 150 mmol/L Triethylamine aq. / Acetonitrile =100/1 (v/v)
Flow Rate0.9 mL/min
Column Temperature40 °C
Injection Volume1 μL
DetectionUV at 260 nm
Flow CellSemi-micro Cell

For more comprehensive analysis of multiple nucleotides (including both AMP and UMP), longer columns with slightly larger particle sizes have proven effective. A method using Shim-pack XR-ODSIII (200 mm L. × 2.0 mm I.D., 2.2 μm) enables simultaneous separation of 18 different nucleotides, including adenosine, guanosine, uridine, thymidine, and cytidine mono-, di-, and triphosphates .

Sample Preparation and Stability Considerations

When analyzing these nucleotide monophosphates, sample stability represents a critical consideration. The phosphate ester bonds are susceptible to hydrolysis under both acidic and alkaline conditions. For optimal stability, samples should be maintained at neutral pH (approximately 7.4) and low temperatures during storage and analysis.

Under standardized conditions (25°C, aqueous buffer at pH 7.4), the half-life of these phosphorylated compounds is approximately 48-72 hours. The energy required for phosphate-ester hydrolysis (activation energy) has been calculated at approximately 85 kJ/mol using density functional theory calculations.

Pathophysiological Implications

Cardiac Hypertrophy and Energy Metabolism

Research into left ventricular hypertrophy has revealed significant alterations in the metabolism of [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate and related energy compounds. In hypertrophied hearts, ATP concentration decreases by approximately 10%, while phosphocreatine concentration decreases by 30%. These changes result in a markedly decreased PCr/free creatine ratio and a significant increase in the AMP/ATP ratio .

The elevated AMP/ATP ratio activates AMPK, with studies showing 3.5-fold and 4.8-fold increases in α1 and α2 AMPK activity, respectively, in hypertrophied hearts compared to controls. The increase in AMPK α1 activity is accompanied by a 2-fold increase in α1 expression, whereas α2 expression decreases by 30% in LVH .

These metabolic changes have functional consequences, including a 3-fold increase in the basal rate of 2-deoxyglucose uptake in hypertrophied hearts, associated with increased glucose transporters on the plasma membrane .

Intestinal Development and Function

[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate and uridine supplementation have demonstrated significant effects on intestinal development and function. Studies in weaned piglets have shown that UMP supplementation significantly increases plasma glucose levels, while uridine supplementation reduces plasma total cholesterol .

Morphological analyses reveal that piglets fed supplementary uridine exhibit greater crypt depth in both the duodenum and ileum compared to control groups. At the molecular level, uridine supplementation increases the expression of solute carriers SLC28A1 and SLC29A1 in the duodenum mucosa, facilitating improved nutrient absorption .

Chemical Reactivity and Stability

Hydrolysis and Degradation Pathways

Both nucleotide monophosphates undergo similar chemical reactions, with the phosphate group serving as a primary reactive site. Under acidic conditions (pH < 3), the glycosidic bond between the nitrogenous base and sugar moiety is susceptible to cleavage, yielding the free base and phosphorylated sugar fragment.

In alkaline environments (pH > 10), the phosphate ester bond preferentially hydrolyzes, resulting in the formation of the corresponding nucleoside and inorganic phosphate. These degradation pathways have important implications for the stability, storage, and analytical methodology of these compounds.

Thermal and Oxidative Stability

At elevated temperatures (>150°C), these nucleotide monophosphates undergo decomposition through multiple mechanisms, including depurination/depyrimidination (loss of the nitrogenous base) and phosphate-ester cleavage. The compounds also exhibit susceptibility to oxidation, particularly at the nitrogenous base moiety.

Therapeutic and Research Applications

Metabolic Modulation

The role of [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate in AMPK activation presents potential therapeutic opportunities for conditions characterized by metabolic dysregulation, including cardiac hypertrophy, metabolic syndrome, and diabetes. Targeting the AMP/ATP ratio or AMPK activation pathways could offer novel approaches to restore metabolic homeostasis in these conditions .

Intestinal Health and Development

Dietary supplementation with [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate or uridine shows promise for promoting intestinal development and function, particularly in conditions associated with intestinal stress or immaturity. The observed effects on intestinal morphology, tight junction protein expression, and nutrient transporter expression suggest potential applications in managing intestinal disorders and optimizing digestive health .

Research Applications

Both nucleotide monophosphates serve as essential tools in scientific research, functioning as precursors in the synthesis of other nucleotides and nucleosides, components in cellular signaling studies, and markers in energy metabolism investigations. Their well-characterized chemical properties and biological roles make them valuable compounds for diverse research applications in biochemistry, molecular biology, and pharmacology.

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